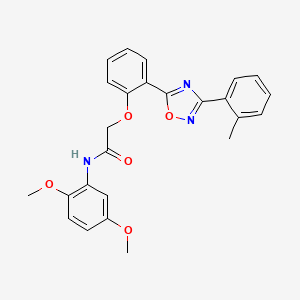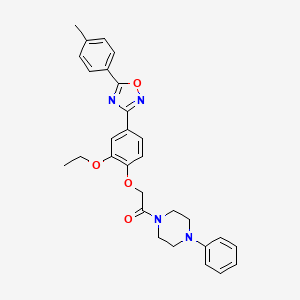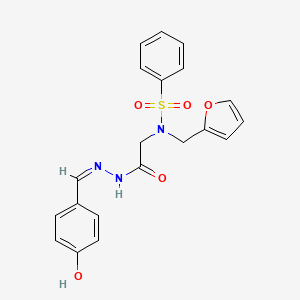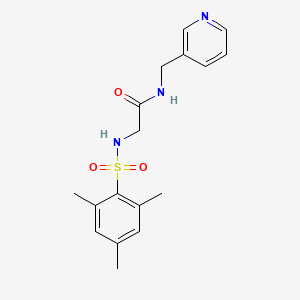
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a small molecule that belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide involves the generation of hydroxyl radicals in the presence of hydrogen peroxide and a catalyst. These hydroxyl radicals selectively modify the solvent-accessible regions of proteins, resulting in the oxidation of amino acid residues. The modified residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide has been shown to have minimal effects on the biochemical and physiological properties of proteins. Studies have demonstrated that 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide does not significantly alter the secondary structure or stability of proteins. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide has been shown to have minimal effects on the enzymatic activity of proteins.
实验室实验的优点和局限性
One of the primary advantages of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is its selectivity for solvent-accessible regions of proteins. This selectivity allows for the identification of protein-protein and protein-ligand interactions with high accuracy. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is a relatively simple and cost-effective method for studying protein structure and dynamics. However, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide has limitations, including the potential for non-specific oxidation of amino acid residues and the need for specialized equipment, such as mass spectrometry.
未来方向
For the study of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide include the development of new catalysts and the use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide in drug discovery.
合成方法
The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 3-amino-5-nitrobenzoic acid in the presence of triethylamine and triphosgene. The resulting intermediate is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to yield 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide. This method has been optimized to produce high yields and purity of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide.
科学研究应用
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide has been extensively studied for its potential applications in various scientific fields, including biochemistry, biophysics, and pharmacology. One of the primary research applications of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is in the study of protein structure and dynamics. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide can selectively modify the solvent-accessible regions of proteins, which allows for the identification of protein-protein and protein-ligand interactions. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide can be used to study the conformational changes in proteins upon ligand binding, which is crucial for drug discovery.
属性
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O4/c18-14-7-2-1-6-13(14)17-20-16(26-21-17)9-8-15(23)19-11-4-3-5-12(10-11)22(24)25/h1-7,10H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXVJABSENCVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)